molecular formula C14H16O2 B078643 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13118-72-4

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

Cat. No. B078643
CAS RN: 13118-72-4
M. Wt: 216.27 g/mol
InChI Key: HCIYYOMHGFDWPZ-BVUQATHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, also known as Nuciferine, is a natural alkaloid found in the leaves and seeds of the sacred lotus (Nelumbo nucifera). It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, there has been increasing interest in the potential therapeutic applications of Nuciferine, particularly in the field of neuroscience.

Mechanism Of Action

The exact mechanism of action of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to modulate dopamine receptors, serotonin receptors, and adenosine receptors, among others. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and motor function. It also has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. Additionally, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages And Limitations For Lab Experiments

One advantage of using (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol in lab experiments is that it is a natural compound that can be extracted from plant material, making it readily available and relatively inexpensive. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to modulate dopamine receptors, which are involved in reward pathways in the brain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs. Finally, there is potential for the development of novel therapeutics based on the structure of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, which may have improved potency and selectivity.

Synthesis Methods

The synthesis of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol involves several steps, including extraction, purification, and chemical modification. The most commonly used method for extraction is Soxhlet extraction, which involves the use of a solvent to extract the alkaloid from the plant material. The extracted material is then purified using various techniques, such as column chromatography and recrystallization. Chemical modification may also be performed to enhance the potency and selectivity of the compound.

Scientific Research Applications

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been extensively studied for its potential therapeutic applications in various diseases and conditions, including Parkinson's disease, Alzheimer's disease, obesity, and cancer. In Parkinson's disease, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to protect dopaminergic neurons from degeneration and improve motor function. In Alzheimer's disease, it has been found to reduce amyloid-beta accumulation and improve cognitive function. In obesity, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to reduce body weight and improve glucose metabolism. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.

properties

CAS RN

13118-72-4

Product Name

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

InChI

InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14?

InChI Key

HCIYYOMHGFDWPZ-BVUQATHDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O

SMILES

COC1=CC=C(C=C1)C2(C3CCC2C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2(C3CCC2C=C3)O

synonyms

(1β,4β,7-anti)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

Origin of Product

United States

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